molecular formula C23H28N2O3 B8398337 1-(2-Cyclopent-2-en-1-ylethyl)-6-(3,5-dimethylbenzoyl)-5-isopropyl-pyrimidine-2,4-dione

1-(2-Cyclopent-2-en-1-ylethyl)-6-(3,5-dimethylbenzoyl)-5-isopropyl-pyrimidine-2,4-dione

Cat. No. B8398337
M. Wt: 380.5 g/mol
InChI Key: OHNFSFKNDCPQPZ-UHFFFAOYSA-N
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Patent
US05922727

Procedure details

5-Isopropyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione and 2-(cyclopent-2-en-1-yl)ethyl bromide were reacted by the same method with example 40 to obtain the titled compound (123 mg).
Name
5-Isopropyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
32.3%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:5](=[O:21])[NH:6][C:7](=[O:20])[NH:8][C:9]=1[C:10](=[O:19])[C:11]1[CH:16]=[C:15]([CH3:17])[CH:14]=[C:13]([CH3:18])[CH:12]=1)([CH3:3])[CH3:2].[CH:22]1([CH2:27][CH2:28]Br)[CH2:26][CH2:25][CH:24]=[CH:23]1>>[CH:22]1([CH2:27][CH2:28][N:8]2[C:9]([C:10](=[O:19])[C:11]3[CH:12]=[C:13]([CH3:18])[CH:14]=[C:15]([CH3:17])[CH:16]=3)=[C:4]([CH:1]([CH3:3])[CH3:2])[C:5](=[O:21])[NH:6][C:7]2=[O:20])[CH2:26][CH2:25][CH:24]=[CH:23]1

Inputs

Step One
Name
5-Isopropyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C=1C(NC(NC1C(C1=CC(=CC(=C1)C)C)=O)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CCC1)CCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(C=CCC1)CCN1C(NC(C(=C1C(C1=CC(=CC(=C1)C)C)=O)C(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 123 mg
YIELD: PERCENTYIELD 32.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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